Trichlormethiazide

Description

Propriétés

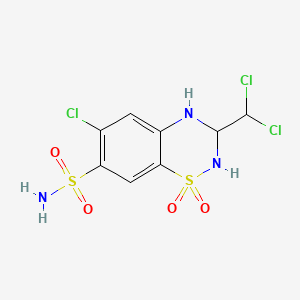

IUPAC Name |

6-chloro-3-(dichloromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl3N3O4S2/c9-3-1-4-6(2-5(3)19(12,15)16)20(17,18)14-8(13-4)7(10)11/h1-2,7-8,13-14H,(H2,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJSLTNSBFUCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023699 | |

| Record name | Trichlormethiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trichlormethiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

@ 25 °C: 0.8 MG/ML IN WATER; 21 MG/ML IN ETHANOL; 60 MG/ML IN METHANOL, 1 G SOL IN ABOUT 10 ML ACETONE, 50 ML ALCOHOL, 5000 ML CHLOROFORM, 4.15e-01 g/L | |

| Record name | Trichlormethiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01021 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRICHLORMETHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trichlormethiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM METHANOL + ACETONE + WATER, WHITE, CRYSTALLINE POWDER | |

CAS No. |

133-67-5 | |

| Record name | Trichlormethiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlormethiazide [USP:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichlormethiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01021 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trichlormethiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trichlormethiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-(dichloromethyl)-3,4-dihydro-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichlormethiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlormethiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLORMETHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q58C92TUN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICHLORMETHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trichlormethiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Trichlormethiazide Pharmacokinetics in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichlormethiazide is a thiazide diuretic utilized in the management of hypertension and edema.[1][2] Its therapeutic effect is achieved by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[3] A thorough understanding of its pharmacokinetic profile is crucial for optimal dosing strategies and for the development of new drug formulations. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics of this compound in humans, including a summary of quantitative data, detailed experimental protocols, and a visualization of its physiological pathway.

It is important to note that detailed pharmacokinetic data for this compound in the public domain is limited, with much of the available research dating back several decades. This guide synthesizes the available information and, where data is lacking, may refer to the properties of other thiazide diuretics for illustrative purposes, with such instances clearly indicated.

Pharmacokinetics of this compound

The pharmacokinetic profile of a drug is characterized by its absorption, distribution, metabolism, and excretion (ADME). The following sections detail what is known about these processes for this compound.

Data Presentation: Pharmacokinetic Parameters

The available quantitative pharmacokinetic data for this compound is sparse. The most comprehensive data comes from a 1981 study by Sketris et al., which investigated the pharmacokinetics of a single 4 mg oral dose in hypertensive patients with both normal and compromised renal function.[1]

| Pharmacokinetic Parameter | Value (Normal Renal Function) | Value (Compromised Renal Function) | Source |

| Dose | 4 mg (single oral) | 4 mg (single oral) | [1] |

| Cmax (Maximum Plasma Concentration) | Not Reported | Not Reported | - |

| Tmax (Time to Cmax) | Not Reported | Not Reported | - |

| AUC (Area Under the Curve) | Significantly lower than in patients with impaired function | Significantly greater than in patients with normal function | [1] |

| t1/2 (Elimination Half-life) | Significantly shorter than in patients with impaired function | Significantly longer than in patients with normal function | [1] |

| Vd (Volume of Distribution) | Not Reported | Not Reported | - |

| CL (Clearance) | Not Reported | Not Reported | - |

| Urinary Recovery (unchanged drug) | No significant difference between groups | No significant difference between groups | [1] |

Note: The study by Sketris et al. (1981) did not provide mean numerical values for AUC and t1/2 in their abstract, but rather reported statistically significant differences between the two patient groups.[1]

For the purpose of comparison, typical pharmacokinetic parameters for the related thiazide diuretic, hydrochlorothiazide , are provided below. It is crucial to recognize that these are not values for this compound and are included for illustrative context only.

| Pharmacokinetic Parameter (Hydrochlorothiazide) | Typical Value Range | Source |

| Dose | 12.5 - 50 mg | [4][5] |

| Cmax | 70 - 490 ng/mL | - |

| Tmax | 1 - 5 hours | [3] |

| AUC | Varies with dose | - |

| t1/2 | 5.6 - 14.8 hours | [3] |

| Vd | 1.5 - 4.2 L/kg | [3] |

| CL/F (Apparent Oral Clearance) | ~335 mL/min | [3] |

Absorption

This compound is administered orally and is absorbed from the gastrointestinal tract. The 1981 study by Sketris et al. noted no significant difference in the rate of drug absorption between patients with normal and compromised renal function, suggesting that renal impairment does not substantially affect the absorption process.[1] However, specific details regarding the bioavailability and the exact site of absorption for this compound are not well-documented in the available literature. For other thiazides like hydrochlorothiazide, absorption primarily occurs in the duodenum and upper jejunum.[3]

Distribution

Metabolism

The metabolism of this compound in humans has not been extensively studied. However, it is generally believed that thiazide diuretics undergo minimal metabolism. The available data for this compound suggests that a substantial portion of the drug is excreted unchanged in the urine.[1] This is consistent with the behavior of other thiazides like hydrochlorothiazide, which is also primarily excreted in its unmetabolized form.

Excretion

The primary route of elimination for this compound is renal excretion. The study by Sketris et al. found no significant difference in the total urinary recovery of unchanged this compound between patients with normal and impaired renal function after a single dose.[1] However, the plasma half-life was significantly prolonged in patients with compromised renal function, indicating a slower rate of elimination in these individuals.[1] This suggests that the renal clearance of this compound is dependent on renal function. Thiazide diuretics are actively secreted into the proximal tubule via organic anion transporters.

Experimental Protocols

Detailed experimental protocols from recent human pharmacokinetic studies of this compound are not available. However, based on the study by Sketris et al. (1981) and general practices for pharmacokinetic studies of thiazide diuretics, a representative experimental design can be outlined.[1]

Study Design

A typical study to evaluate the pharmacokinetics of this compound would involve a single-dose, open-label design.

-

Subjects: A cohort of healthy adult volunteers or a specific patient population (e.g., hypertensive patients). Subjects would undergo a screening process to ensure they meet the inclusion and exclusion criteria.

-

Dosing: A single oral dose of this compound (e.g., 4 mg) would be administered with a standardized volume of water after an overnight fast.

-

Sample Collection:

-

Blood Samples: Venous blood samples would be collected into heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours). Plasma would be separated by centrifugation and stored at -20°C or lower until analysis.

-

Urine Samples: Urine would be collected over specific intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours) to determine the cumulative amount of unchanged drug excreted. The volume of each collection would be recorded, and an aliquot would be stored frozen.

-

Analytical Methodology

The concentration of this compound in plasma and urine samples would be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Plasma: Protein precipitation or liquid-liquid extraction would be employed to isolate the drug from plasma proteins. An internal standard (e.g., a structurally similar compound not present in the samples) would be added to correct for extraction losses and instrumental variability.

-

Urine: Urine samples would likely be diluted before direct injection or after a simple extraction step.

-

-

Chromatographic Separation: A C18 reversed-phase column would be used to separate this compound from endogenous components. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection:

-

HPLC-UV: Detection would be performed at a wavelength corresponding to the maximum absorbance of this compound.

-

LC-MS/MS: This method offers higher sensitivity and selectivity. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Quantification: A calibration curve would be constructed by analyzing standards of known this compound concentrations in the same biological matrix (plasma or urine). The concentration in the unknown samples would be determined by interpolation from this curve.

Mandatory Visualization

Logical Workflow of this compound Pharmacokinetics

The following diagram illustrates the general pathway of this compound through the body, from administration to excretion.

References

- 1. The pharmacokinetics of this compound in hypertensive patients with normal and compromised renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adverse effect profile of this compound: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Hydrochlorothiazide in Children: A Potential Surrogate for Renal Secretion Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Uromax-D | 0.4 mg+0.5 mg | Capsule | ইউরোম্যাক্স-ডি ০.৪ মি.গ্রা.+০.৫ মি.গ্রা. ক্যাপসুল | UniMed UniHealth Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

An In-Depth Technical Guide to the Discovery and Synthesis of Trichlormethiazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the diuretic agent Trichlormethiazide, with a focus on its discovery, synthesis, and mechanism of action. This compound, a member of the thiazide class of diuretics, has been a cornerstone in the management of hypertension and edema. This document details the historical context of its development, outlines a plausible synthetic pathway based on established chemical principles, and presents key quantitative data in a structured format. Detailed diagrams illustrating the synthetic workflow and the drug's signaling pathway are provided to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

This compound is a thiazide diuretic used in the treatment of edema, including that associated with heart failure, hepatic cirrhosis, and corticosteroid therapy, as well as hypertension.[1] Its therapeutic effect is achieved by promoting the excretion of salt and water from the body.[1] Chemically, it is known as 6-chloro-3-(dichloromethyl)-1,1-dioxo-3,4-dihydro-2H-benzo[e][1][2]thiadiazine-7-sulfonamide.[2] As a derivative of hydrochlorothiazide, this compound exhibits similar properties but with notable potency, being approximately 250 times more active than chlorothiazide on a milligram basis.[3]

Discovery

The development of this compound is rooted in the broader history of diuretic research that began with the discovery of the diuretic properties of sulfanilamide. This led to the development of carbonic anhydrase inhibitors in the mid-1940s. A significant breakthrough occurred in 1957 with the synthesis of chlorothiazide by researchers at Merck, ushering in the era of thiazide diuretics.

Synthesis of this compound

The key transformation is the reaction of the aniline derivative with the aldehyde to form the dihydro-benzothiadiazine ring system.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via the following reaction:

Starting Material: 4-Amino-6-chloro-1,3-benzenedisulfonamide Reagent: Dichloroacetaldehyde diethyl acetal (a stable precursor to dichloroacetaldehyde) Product: this compound

The reaction involves the condensation of the amino group of the benzenedisulfonamide with the aldehyde, followed by cyclization to form the heterocyclic ring. The use of the diethyl acetal of dichloroacetaldehyde is a common strategy to handle the reactive aldehyde.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on the synthesis of the closely related compound chlorothiazide, the following is a plausible, generalized procedure. It is important to note that optimization of reaction conditions would be necessary to achieve a good yield and purity.

Reaction: Condensation of 4-amino-6-chloro-1,3-benzenedisulfonamide with dichloroacetaldehyde diethyl acetal.

Procedure (Hypothetical):

-

A suspension of 4-amino-6-chloro-1,3-benzenedisulfonamide in a suitable high-boiling solvent (e.g., dimethylformamide or an alcohol) is prepared in a reaction vessel equipped with a stirrer and a condenser.

-

Dichloroacetaldehyde diethyl acetal is added to the suspension.

-

An acidic catalyst may be added to facilitate the hydrolysis of the acetal and the subsequent condensation.

-

The reaction mixture is heated to a temperature typically in the range of 90-150 °C for a period of several hours. The progress of the reaction would be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which may induce the precipitation of the crude product.

-

The solid product is collected by filtration and washed with a suitable solvent to remove impurities.

-

Further purification is achieved by recrystallization from an appropriate solvent system (e.g., methanol/acetone/water) to yield pure this compound.[3]

Note: This is a generalized protocol and the specific quantities of reagents, solvent volumes, reaction temperature, and time would need to be determined experimentally.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its primary starting material.

| Property | This compound | 4-Amino-6-chloro-1,3-benzenedisulfonamide |

| Molecular Formula | C₈H₈Cl₃N₃O₄S₂ | C₆H₈ClN₃O₄S₂ |

| Molecular Weight | 380.66 g/mol | 285.73 g/mol |

| Melting Point | ~270 °C (with decomposition)[3] | 257-261 °C |

| Appearance | White to off-white powder or crystals[3] | White to almost white powder or crystal |

| IR Spectroscopy Data (cm⁻¹) | 3387, 3322 (N-H stretch), 3281, 3232 (S-N-H, N-H stretch), 1596 (C=C aromatic stretch), 1351, 1332 (C-N, S-N stretch) | Not explicitly found in search results. |

| ¹H NMR Spectroscopy | Data not fully detailed in search results. | Data not found in search results. |

| Mass Spectrometry | Molecular Ion (M⁺): ~379 m/z | Data not found in search results. |

| Solubility in Water | 800 mg/L (at 25 °C)[3] | Data not found in search results. |

Mechanism of Action

This compound exerts its diuretic effect by acting on the kidneys, specifically on the distal convoluted tubule.[1] It functions by inhibiting the Na⁺/Cl⁻ cotransporter, a protein responsible for the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.

By blocking this cotransporter, this compound increases the excretion of sodium and chloride ions in the urine.[1] As water follows the osmotic gradient created by these ions, there is a corresponding increase in water excretion, leading to a diuretic effect.[1] This reduction in blood volume contributes to its antihypertensive effect. Additionally, thiazide diuretics can cause vasodilation by activating calcium-activated potassium channels in vascular smooth muscles.

Caption: Mechanism of action of this compound.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. This compound | C8H8Cl3N3O4S2 | CID 5560 - PubChem [pubchem.ncbi.nlm.nih.gov]

Trichlormethiazide: A Technical Guide on its Diuretic and Antihypertensive Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlormethiazide is a thiazide diuretic that has been a cornerstone in the management of hypertension and edema for decades. Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron, leading to increased natriuresis and diuresis. This initial reduction in plasma volume contributes to its antihypertensive effect, which is sustained long-term through mechanisms that may involve direct vasodilation. This technical guide provides a comprehensive overview of the core diuretic and antihypertensive properties of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects primarily by targeting the Na+/Cl- cotransporter (NCC), also known as SLC12A3, located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1] By inhibiting this transporter, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis).[1]

The initial antihypertensive effect is largely attributed to this reduction in plasma volume.[1] However, the long-term blood pressure-lowering effect is thought to involve other mechanisms, potentially including a direct vasodilatory effect on peripheral blood vessels.[2] This may be mediated through actions on carbonic anhydrases or large-conductance calcium-activated potassium (KCa) channels in vascular smooth muscle.

Signaling Pathway

Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data for this compound, providing a basis for dose selection and understanding its clinical effects.

Pharmacokinetic Parameters

| Parameter | Value | Population | Reference |

| Onset of Action | ~2 hours | Adults | General knowledge |

| Duration of Action | >24 hours | Adults | [3] |

| Plasma Half-life | 2-7 hours | Adults | [3] |

| Plasma Half-life | 2.3 ± 0.6 hours | Hypertensive patients with normal renal function (CrCl > 90 ml/min) | [4] |

| Plasma Half-life | 4.1 ± 1.1 hours | Hypertensive patients with compromised renal function (CrCl ~48 ml/min) | [4] |

| Bioavailability | Variably absorbed from GI tract | Adults | General knowledge |

| Excretion | Primarily excreted unchanged in urine | Adults | General knowledge |

Clinical Efficacy: Antihypertensive Effect

| Study | Dose | Patient Population | Baseline SBP/DBP (mmHg) | Change in SBP/DBP (mmHg) |

| Kuramoto 1981 | 1–4 mg | Hypertensive | 171.3 / 86.5 | -19.3 / -6.5 |

Note: Data for this compound's direct effect on blood pressure from large-scale, placebo-controlled trials is limited in recent literature. The provided data is from a meta-analysis including older studies.

Pharmacodynamic Effects: Serum Electrolytes and Uric Acid

A retrospective observational study provides insight into the dose-dependent effects of this compound on key serum parameters.[1][5]

| Parameter | 1 mg/day Dose (Change from Baseline) | 2 mg/day Dose (Change from Baseline) | Significance (vs. Control) | Reference |

| Serum Potassium | Not statistically significant | Significant Reduction | p < 0.01 | [1][5] |

| Serum Uric Acid | Not statistically significant | Significant Elevation | p < 0.01 | [1][5] |

| Serum Sodium | Not statistically significant | Not statistically significant | - | [1][5] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the preclinical and clinical evaluation of diuretic and antihypertensive agents like this compound.

Preclinical Evaluation of Diuretic Activity in Rats

This protocol is a standard method for assessing diuretic, natriuretic, and saluretic activity in a rodent model.

Objective: To quantify the effect of a test compound on urine volume and electrolyte excretion.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250g)

-

Metabolic cages for individual housing and urine collection

-

Vehicle (e.g., 0.9% NaCl solution)

-

Test compound (this compound) at various doses

-

Standard diuretic (e.g., Furosemide or Hydrochlorothiazide) for positive control

-

Oral gavage needles

-

Graduated cylinders for urine volume measurement

-

Flame photometer or ion-selective electrodes for Na+ and K+ analysis

-

Chloride analyzer

Procedure:

-

Acclimatization: House rats in metabolic cages for at least 3 days prior to the experiment to adapt them to the environment.

-

Fasting: Withhold food and water for 15-18 hours before the experiment to ensure a uniform state of hydration and minimize variability.

-

Grouping: Divide animals into groups (n=6 per group):

-

Group 1: Vehicle Control (e.g., 0.9% NaCl, 25 ml/kg, p.o.)

-

Group 2: Positive Control (e.g., Furosemide, 10 mg/kg, p.o.)

-

Group 3-5: Test Compound (e.g., this compound at 0.5, 3, and 10 mg/kg, p.o.)

-

-

Dosing: Administer the respective treatments orally via gavage. Immediately after administration, place each rat back into its metabolic cage.

-

Urine Collection: Collect urine over a period of 5 hours for acute effects and up to 24 hours for prolonged effects.

-

Data Collection & Analysis:

-

Urine Volume: Record the total volume of urine collected for each animal.

-

Electrolyte Concentration: Centrifuge the urine samples to remove particulate matter. Analyze the supernatant for Na+, K+, and Cl- concentrations.

-

Calculations:

-

Diuretic Index: (Urine volume of test group) / (Urine volume of control group)

-

Natriuretic/Saluretic Activity: Calculate total Na+, K+, and Cl- excreted (concentration × volume).

-

Na+/K+ Ratio: Calculate to assess potassium-sparing effects. A ratio > 2 indicates a favorable natriuretic effect.

-

-

Preclinical Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a method for assessing the blood pressure-lowering effects of a test compound in a genetically hypertensive rat model.

Objective: To measure the effect of a test compound on the blood pressure of conscious, freely moving SHRs.

Materials:

-

Adult male Spontaneously Hypertensive Rats (SHR)

-

Surgical instruments for catheter implantation

-

Arterial catheters

-

Blood pressure transducer and recording system (telemetry or direct puncture)

-

Test compound (this compound)

-

Vehicle control

Procedure:

-

Animal Preparation:

-

Anesthetize the SHR.

-

Surgically implant a catheter into the femoral or carotid artery for direct blood pressure measurement. For long-term studies, telemetry systems are preferred.

-

Allow a recovery period of at least 3 days post-surgery.

-

-

Baseline Measurement: Record the baseline mean arterial blood pressure (MABP) of the conscious, unrestrained rats for a sufficient period (e.g., 24 hours) to establish a stable baseline.

-

Grouping and Dosing:

-

Group 1: Vehicle Control

-

Group 2-4: Test Compound (this compound at various doses, e.g., 0.5, 3, 10 mg/kg, p.o.)

-

-

Blood Pressure Monitoring: Administer the drug (or vehicle) and continuously monitor MABP for a defined period (e.g., 24-48 hours) to observe the onset, magnitude, and duration of the antihypertensive effect.

-

Data Analysis: Calculate the change in MABP from baseline for each treatment group and compare it to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine significance.

Experimental Workflow Diagram

Conclusion

This compound remains a relevant and effective diuretic and antihypertensive agent. Its well-characterized mechanism of action, focused on the inhibition of the Na+/Cl- symporter, provides a clear basis for its therapeutic effects. The quantitative data presented in this guide highlight its pharmacokinetic profile and dose-dependent effects on blood pressure and electrolytes, underscoring the importance of dose optimization to balance efficacy with potential side effects like hypokalemia and hyperuricemia. The detailed experimental protocols provide a framework for the continued investigation and development of diuretic and antihypertensive compounds, ensuring robust and reproducible preclinical evaluation. This technical guide serves as a foundational resource for researchers and professionals in the field of pharmacology and drug development.

References

- 1. Adverse effect profile of this compound: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypotensive and uric acid-retaining effects of this compound under dietary sodium restriction in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H8Cl3N3O4S2 | CID 5560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics of this compound in hypertensive patients with normal and compromised renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adverse effect profile of this compound: a retrospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Effects of Trichlormethiazide on the Na+/Cl- Symporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro effects of Trichlormethiazide on the Sodium-Chloride (Na+/Cl-) symporter, also known as the thiazide-sensitive Na+-Cl- cotransporter (NCC or TSC). This document synthesizes key quantitative data, details established experimental protocols, and visualizes the underlying molecular pathways to support further research and development in diuretic drug discovery.

Introduction to the Na+/Cl- Symporter and Thiazide Diuretics

The Na+/Cl- symporter is a crucial membrane transport protein predominantly located in the apical membrane of the distal convoluted tubule (DCT) of the kidney. It plays a vital role in renal salt reabsorption, contributing to the fine-tuning of electrolyte and fluid balance, which in turn influences blood pressure. The NCC facilitates the electroneutral transport of one sodium ion and one chloride ion from the tubular fluid into the epithelial cells of the DCT.

Thiazide diuretics, a class of drugs widely prescribed for the treatment of hypertension and edema, exert their therapeutic effect by inhibiting the Na+/Cl- symporter. By blocking this transporter, thiazides increase the urinary excretion of sodium and water, leading to a reduction in blood volume and consequently, a lowering of blood pressure. This compound is a potent member of this class, and understanding its specific interactions with the NCC at a molecular level is critical for optimizing therapeutic strategies and developing novel diuretic agents.

Quantitative Analysis of this compound's Inhibitory Effect

Quantitative data from in-vitro studies are essential for characterizing the potency and efficacy of this compound as an NCC inhibitor. While specific IC50 values for this compound are not consistently reported across the literature, its relative potency has been established in comparative studies.

Table 1: Comparative Potency of Thiazide Diuretics on the Na+/Cl- Symporter

| Diuretic | Relative Potency Ranking | Notes |

| Polythiazide | 1 (Most Potent) | |

| Metolazone | 2 | |

| Bendroflumethiazide | 3 | |

| This compound | 4 | |

| Chlorthalidone | 5 (Least Potent) | Potency can vary depending on the experimental model. |

Source: Based on established potency profiles from in-vitro studies on the rat NCC.[1]

Table 2: In-Vitro Inhibition Data for this compound

| Experimental Model | This compound Concentration | Observed Inhibition of NCC Activity | Reference |

| Rat Na+/Cl- Symporter | 100 µM | >95% | [2] |

Experimental Protocols for In-Vitro NCC Inhibition Assays

The following are detailed methodologies for two common in-vitro assays used to assess the inhibitory effect of compounds like this compound on the Na+/Cl- symporter.

Chloride Influx Assay in HEK293 Cells

This cell-based assay provides a robust platform for measuring NCC-specific ion transport and its inhibition.

Objective: To determine the concentration-dependent inhibition of the Na+/Cl- symporter by this compound in a mammalian cell line stably expressing the transporter.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human Na+/Cl- symporter (NCC).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and selection antibiotic).

-

Chloride-sensitive fluorescent indicator (e.g., N-(6-Methoxyquinolyl) acetoethyl ester - MQAE).

-

This compound stock solution.

-

Assay buffer (Chloride-free and Chloride-containing).

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader.

Procedure:

-

Cell Culture: Culture HEK293-NCC cells in appropriate medium until they reach a suitable confluency for the assay.

-

Cell Seeding: Seed the cells into 96-well plates at an optimal density and allow them to adhere overnight.

-

Dye Loading: Load the cells with a chloride-sensitive fluorescent dye (e.g., MQAE) according to the manufacturer's instructions. This is typically done in a chloride-free buffer.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period.

-

Initiation of Chloride Influx: Initiate chloride influx by adding a chloride-containing buffer to the wells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence over time using a kinetic plate reader. The influx of chloride will quench the fluorescence of the dye.

-

Data Analysis: Calculate the initial rate of fluorescence quenching for each well. Plot the rate of quenching against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

22Na+ Uptake Assay in Xenopus laevis Oocytes

The Xenopus laevis oocyte expression system is a powerful tool for the functional characterization of membrane transporters.[3]

Objective: To measure the inhibition of 22Na+ uptake mediated by the Na+/Cl- symporter expressed in Xenopus oocytes in the presence of this compound.

Materials:

-

Mature Xenopus laevis oocytes.

-

cRNA encoding the Na+/Cl- symporter.

-

Microinjection apparatus.

-

Incubation solution (ND96).

-

Uptake solution containing 22Na+ and varying concentrations of this compound.

-

Washing solution (ice-cold, non-radioactive uptake solution).

-

Scintillation counter and vials.

Procedure:

-

Oocyte Preparation: Harvest and defolliculate mature oocytes from a female Xenopus laevis frog.

-

cRNA Injection: Microinject the cRNA encoding the NCC into the cytoplasm of the oocytes. Inject a control group of oocytes with water.

-

Expression: Incubate the oocytes for 2-4 days to allow for protein expression.

-

Uptake Assay:

-

Pre-incubate the oocytes in a Na+-free medium.

-

Transfer the oocytes to the uptake solution containing 22Na+, Cl-, and the desired concentration of this compound or vehicle.

-

Allow uptake to proceed for a defined period (e.g., 60 minutes).

-

-

Washing: Stop the uptake by transferring the oocytes to an ice-cold washing solution to remove extracellular 22Na+.

-

Lysis and Scintillation Counting: Lyse individual oocytes and measure the intracellular 22Na+ radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the radioactivity measured in water-injected oocytes from that in NCC-injected oocytes. Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

Molecular Mechanism and Signaling Pathway

The activity of the Na+/Cl- symporter is tightly regulated by a complex signaling cascade involving a family of serine/threonine kinases known as With-No-Lysine (WNK) kinases.[1][4][5] This pathway ultimately controls the phosphorylation state of the NCC, which in turn determines its trafficking to and activity at the plasma membrane.

This compound and other thiazide diuretics are thought to bind to a specific site on the extracellular side of the NCC, thereby locking the transporter in a conformation that is unable to bind and translocate Na+ and Cl- ions.

The WNK-SPAK/OSR1 signaling pathway is a key regulator of NCC activity.[1][4][5] Under conditions of low intracellular chloride, WNK kinases become activated and phosphorylate the downstream kinases SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1). Activated SPAK/OSR1 then directly phosphorylates conserved threonine and serine residues on the N-terminus of the NCC. This phosphorylation event promotes the trafficking and insertion of NCC into the apical membrane, thereby increasing its activity. Conversely, dephosphorylation of NCC leads to its internalization and reduced activity.

Conclusion

This technical guide has summarized the current understanding of the in-vitro effects of this compound on the Na+/Cl- symporter. The provided quantitative data, though limited in terms of specific IC50 values for this compound, establishes its position within the potency ranking of thiazide diuretics. The detailed experimental protocols for HEK293 cell-based and Xenopus oocyte-based assays offer robust methodologies for further investigation of NCC inhibitors. Furthermore, the visualization of the WNK-SPAK/OSR1 signaling pathway provides a clear framework for understanding the molecular regulation of the symporter and the mechanism of action of thiazide diuretics. Further research to determine the precise IC50 of this compound in various in-vitro systems would be beneficial for a more complete pharmacological characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Trichlormethiazide's Role in Treating Edema and Hypertension: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlormethiazide, a thiazide diuretic, has long been a cornerstone in the management of edema and hypertension.[1] Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter (NCC) in the distal convoluted tubule (DCT) of the nephron, leading to increased natriuresis and diuresis.[1][2] This reduction in extracellular fluid volume contributes to its antihypertensive and anti-edematous effects. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, relevant signaling pathways, pharmacokinetic and pharmacodynamic properties, and clinical efficacy. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside a quantitative summary of clinical trial data. Visualizations of the primary signaling pathway and experimental workflows are included to facilitate a deeper understanding of its molecular and physiological effects.

Introduction

This compound is a potent thiazide diuretic used in the therapeutic management of fluid retention (edema) associated with conditions such as congestive heart failure, as well as in the treatment of high blood pressure (hypertension).[1][3] By promoting the excretion of salt and water from the kidneys, it effectively reduces blood volume and consequently lowers blood pressure.[2] This document serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of the scientific principles underlying the clinical application of this compound.

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound is the Na+/Cl- cotransporter (NCC), located in the apical membrane of the cells lining the distal convoluted tubule of the kidney.[1][2] By binding to the chloride site of the NCC, this compound inhibits the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in diuresis.[2]

The activity of the NCC is regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) or oxidative stress-responsive kinase 1 (OSR1). WNK kinases phosphorylate and activate SPAK/OSR1, which in turn phosphorylates and activates the NCC. This signaling pathway is a key regulator of salt balance and blood pressure. While this compound directly inhibits the NCC, its long-term effects on blood pressure may also involve vasodilation, potentially through the activation of calcium-activated potassium channels in vascular smooth muscle.

Pharmacokinetics and Pharmacodynamics

This compound is administered orally and is well-absorbed from the gastrointestinal tract. Its diuretic effect begins within two hours of administration, peaks at around six hours, and can last for approximately 24 hours. The drug is primarily excreted unchanged in the urine. The long duration of action allows for once-daily dosing in the management of hypertension and edema.

Quantitative Data from Clinical and Experimental Studies

The efficacy of this compound in reducing blood pressure and its effects on serum electrolytes have been evaluated in numerous clinical trials. The following tables summarize key quantitative data from representative studies.

Table 1: Effect of this compound on Blood Pressure in Hypertensive Patients

| Study/Reference | Dosage | Duration | Baseline Systolic BP (mmHg) | Change in Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Change in Diastolic BP (mmHg) |

| EXCITE-HT subanalysis[4] | 1-2 mg/day | 12 weeks | ~145 | -8.2 to -11.5 | ~88 | -4.9 to -6.7 |

| Sasaki et al. (1992)[5] | 2.2 mg/day (mean) | 12 weeks | Not specified | Significant decrease | Not specified | Significant decrease |

Table 2: Effect of this compound on Serum Electrolytes and Uric Acid

| Study/Reference | Dosage | Duration | Change in Serum Potassium (mEq/L) | Change in Serum Uric Acid (mg/dL) |

| Takahashi et al. (2011)[6] | 1 mg/day | ~58 days | No significant change | No significant change |

| Takahashi et al. (2011)[6] | 2 mg/day | ~64 days | Significant decrease | Significant increase |

| EXCITE-HT subanalysis[7] | 1-2 mg/day | 12 weeks | Increased incidence of hypokalemia (<3.5 mEq/L) | Increased incidence of hyperuricemia (≥7.0 mg/dL) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the action of this compound.

In Vitro Microperfusion of Rabbit Renal Tubules

This protocol is adapted from the methodology described by Shimizu et al. (1988) to study the direct effects of this compound on specific nephron segments.[1][2]

Objective: To measure the transepithelial flux of ions in isolated and perfused renal tubules in the presence and absence of this compound.

Materials:

-

New Zealand white rabbits

-

Collagenase

-

Perfusion and bathing solutions (Krebs-Ringer bicarbonate buffer)

-

Radioisotopes (e.g., 22Na+, 36Cl-)

-

Microperfusion apparatus

-

Liquid scintillation counter

Procedure:

-

Isolate kidneys from a freshly sacrificed rabbit.

-

Prepare thin coronal slices and store them in chilled dissection medium.

-

Dissect individual distal convoluted tubules (DCT) or connecting tubules (CNT) under a stereomicroscope.

-

Transfer the isolated tubule segment to a perfusion chamber containing the bathing solution.

-

Cannulate the tubule with concentric holding and perfusion pipettes.

-

Perfuse the tubule lumen with the perfusion solution containing radioisotopes.

-

Collect the perfused fluid from the distal end of the tubule at timed intervals.

-

Measure the radioactivity of the collected perfusate and the bathing solution to calculate the unidirectional ion fluxes.

-

Introduce this compound into the luminal perfusate or the bathing solution at the desired concentration.

-

Repeat the flux measurements to determine the effect of the drug.

22Na+ Uptake Assay in NCC-Expressing Cells

This protocol outlines a common method to assess the activity of the Na+/Cl- cotransporter in a controlled cellular environment.

Objective: To measure the rate of sodium influx into cells expressing the NCC and to determine the inhibitory effect of this compound.

Materials:

-

HEK293 cells stably expressing the Na+/Cl- cotransporter (NCC)

-

Cell culture reagents (DMEM, FBS, etc.)

-

Uptake buffer (containing 22Na+)

-

Wash buffer (ice-cold)

-

This compound stock solution

-

Scintillation fluid and counter

Procedure:

-

Plate NCC-expressing HEK293 cells in 24-well plates and grow to confluence.

-

Pre-incubate the cells in a Na+-free buffer for a defined period to deplete intracellular sodium.

-

Aspirate the pre-incubation buffer and add the uptake buffer containing 22Na+ and other components. For the experimental group, include this compound at the desired concentration in the uptake buffer.

-

Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C.

-

Rapidly terminate the uptake by aspirating the uptake buffer and washing the cells multiple times with ice-cold wash buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysates to normalize the 22Na+ uptake.

-

Calculate the rate of 22Na+ uptake and the percentage of inhibition by this compound.

Conclusion

This compound remains a valuable therapeutic agent for the management of edema and hypertension. Its well-characterized mechanism of action, centered on the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule, provides a clear rationale for its clinical efficacy. The understanding of the WNK-SPAK/OSR1 signaling pathway offers further insights into the regulation of its molecular target. The provided experimental protocols and quantitative clinical data serve as a robust resource for researchers and drug development professionals engaged in the study of diuretics and antihypertensive therapies. Further research into the long-term vascular effects of this compound and its potential interactions with other signaling pathways will continue to refine our understanding of this important therapeutic agent.

References

- 1. Site and mechanism of action of this compound in rabbit distal nephron segments perfused in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Site and mechanism of action of this compound in rabbit distal nephron segments perfused in vitro. [jci.org]

- 3. sketchviz.com [sketchviz.com]

- 4. Home blood pressure-lowering effect of esaxerenone vs this compound for uncontrolled hypertension: a prespecified subanalysis of the EXCITE-HT randomized controlled study by age subgroup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of lisinopril and low-dose this compound on lipoprotein metabolism in patients with mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adverse effect profile of this compound: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of effects of azelnidipine and this compound in combination with olmesartan on blood pressure and metabolic parameters in hypertensive type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Therapeutic Studies of Trichlormethiazide

This technical guide provides a comprehensive overview of the foundational research and early clinical studies concerning the therapeutic applications of Trichlormethiazide. It is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the drug's initial applications, mechanism of action, and key experimental findings.

Introduction

This compound is a thiazide diuretic, a 3-dichloromethyl derivative of hydrochlorothiazide, introduced in the early 1960s.[1][2] Like other drugs in its class, it was primarily investigated for its diuretic and antihypertensive properties.[1][3] Initial studies quickly established its efficacy in treating edema from various causes and managing hypertension.[3][4] On a milligram basis, it was found to be approximately 250 times more active than chlorothiazide.[1] Its long duration of action, often exceeding 24 hours, suggested the potential for less frequent dosing compared to other thiazides.[1]

Mechanism of Action

Early research identified that this compound's primary site of action is the distal convoluted tubule (DCT) in the kidney.[4][5] The core mechanism involves the inhibition of the Na+/Cl- cotransporter (symporter) on the luminal membrane of the epithelial cells in this segment.[4][5][6] This inhibition blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[7] The resulting increase in solute concentration within the tubule leads to an osmotic retention of water, promoting diuresis—the increased excretion of sodium, chloride, and water.[1][3][4] This reduction in extracellular fluid and plasma volume contributes directly to its therapeutic effects in edema and hypertension.[5][7]

Further investigations in rabbit distal nephron segments confirmed that this compound specifically inhibits electroneutral Na+-Cl- cotransport in the connecting tubule (CNT) and does not significantly involve Na+-K+-2Cl- cotransport or parallel Na+/H+ and Cl-/HCO3- antiport systems.[6]

Initial Therapeutic Uses & Clinical Studies

This compound was established early on as a first-line agent for mild hypertension, either as monotherapy or in combination with other drugs.[1] Its antihypertensive effect is attributed not only to its diuretic action, which reduces blood volume, but also potentially to a mild vasodilatory effect.[3][7]

Experimental Protocol: Combination Therapy in Essential Hypertension A clinical trial investigated the effects of a combination of 2 mg this compound and 2 mg amiloride in patients with essential hypertension.[8]

-

Study Design: Patients underwent a 2-week placebo period, followed by 4 weeks of treatment with the combination drug.[8]

-

Dosage Adjustment: If blood pressure reduction was adequate, the treatment was continued for another 4 weeks. If not, the dose was doubled for the second 4-week period.[8]

-

Follow-up: Patients whose diastolic blood pressure fell below 90 mmHg after 8 weeks were maintained on a 1 mg dose for an additional 3 months.[8]

-

Measurements: Blood pressure was measured in both sitting and standing positions. Serum electrolytes, glucose, creatinine, blood lipids, transaminases, and hemogram were monitored.[8]

Quantitative Data: Blood Pressure Reduction The results from the aforementioned study demonstrated a significant reduction in blood pressure after 8 weeks of treatment.[8]

| Parameter | Baseline (Mean ± SD) | After 8 Weeks (Mean ± SD) |

| Sitting Systolic BP | 167 ± 17 mm Hg | 151 ± 19 mm Hg |

| Sitting Diastolic BP | 104 ± 6 mm Hg | 93 ± 8 mm Hg |

| Standing Systolic BP | 163 ± 15 mm Hg | 148 ± 18 mm Hg |

| Standing Diastolic BP | 105 ± 6 mm Hg | 94 ± 8 mm Hg |

| Data from a study on this compound-amiloride combination therapy.[8] |

This compound was indicated for treating edema associated with congestive heart failure, hepatic cirrhosis, and corticosteroid therapy.[3][4] Its ability to promote the excretion of sodium and water helps alleviate fluid overload in the body.[4][5] Typical initial doses for edema were in the range of 2 to 4 mg daily.[4][5]

A preliminary clinical report from 1961 explored the use of this compound for the relief of symptoms associated with premenstrual tension, highlighting its early investigation into more varied therapeutic areas.[9]

Pharmacokinetics and Dosage

Initial studies established that this compound is administered orally and is effective as a once-daily dose due to its long duration of action.[1][5]

Pharmacokinetic and Dosage Summary

| Parameter | Value / Range | Source |

| Route of Administration | Oral | [3] |

| Typical Hypertension Dose | 1 to 4 mg daily | [4][5] |

| Typical Edema Dose | 2 to 4 mg daily | [4][5] |

| Onset of Action | ~2 hours | [5] |

| Peak Effect | 4 to 6 hours | [5] |

| Duration of Action | Up to 24 hours | [1][5] |

| Excretion | Primarily unchanged in urine | [3] |

A pharmacokinetic study in hypertensive patients showed that the plasma half-life and area under the curve (AUC) were significantly greater in patients with impaired renal function compared to those with normal renal function.[10]

Adverse Effects Noted in Early Research

Consistent with other thiazide diuretics, early use of this compound revealed a profile of metabolic and electrolyte-related side effects. These effects were noted to be more common with daily doses exceeding 4 mg.[11]

-

Electrolyte Imbalances: The most common adverse effects included hypokalemia (low potassium), hyponatremia (low sodium), and metabolic alkalosis.[2][5][11]

-

Metabolic Changes: Hyperuricemia (increased uric acid) and hyperglycemia (increased blood glucose) were also frequently observed.[2][4][11][12]

-

Gastrointestinal Effects: A smaller percentage of patients experienced issues such as diarrhea, vomiting, or abdominal pain.[11]

-

Hypersensitivity: Rare reactions, typical for sulfonamide-derived drugs, could involve the skin or other systems.[11]

References

- 1. This compound | C8H8Cl3N3O4S2 | CID 5560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adverse effect profile of this compound: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Articles [globalrx.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Site and mechanism of action of this compound in rabbit distal nephron segments perfused in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Chlorothiazide? [synapse.patsnap.com]

- 8. [A this compound-amiloride combination in essential hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preliminary clinical report on this compound in premenstrual tension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacokinetics of this compound in hypertensive patients with normal and compromised renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. Chronotherapy of this compound in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Trichlormethiazide

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Trichlormethiazide in pharmaceutical formulations.

Introduction

This compound is a thiazide diuretic used in the treatment of edema and hypertension. Accurate and reliable analytical methods are crucial for the quality control and stability testing of this compound in bulk drug substances and finished pharmaceutical products. This application note describes two robust HPLC methods for the determination of this compound: a gradient method for the simultaneous analysis with other diuretics and an isocratic method for the analysis in tablet dosage forms.

Methodologies

Two distinct HPLC methods are presented to provide flexibility for different analytical needs.

Method 1: Gradient HPLC for Simultaneous Analysis

This method is suitable for the simultaneous determination of this compound along with other diuretics such as triamterene, furosemide, and spironolactone.[1]

Chromatographic Conditions:

| Parameter | Condition |

| Column | Wakosil ODS 5C18 (5 µm, 150 x 4.6 mm i.d.)[1] |

| Mobile Phase | A: Water with 0.1% triethylamine, pH adjusted to 3.0 with phosphoric acidB: Acetonitrile with 0.1% triethylamine, pH adjusted to 3.0 with phosphoric acid |

| Gradient Program | 0-6 min: 15% B6-20 min: Linear gradient from 15% to 50% B20-40 min: 50% B[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | 0-20 min: 260 nm20-40 min: 235 nm[1] |

| Column Temperature | Ambient |

Method 2: Isocratic HPLC for Tablet Analysis

This method is optimized for the routine quality control analysis of this compound in tablet formulations and can also serve as a stability-indicating method.[2]

Chromatographic Conditions:

| Parameter | Condition |

| Column | SunFire™ C8 (5 µm, 150 mm x 4.5 mm i.d.)[2] |

| Mobile Phase | Acetonitrile : 0.1% (v/v) Phosphoric Acid (1:3)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 10 µL |

| Detection Wavelength | 256 nm[2] |

| Column Temperature | Room Temperature[2] |

| Internal Standard | Methyl p-hydroxybenzoate[2] |

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (Method 1): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a mixture of methanol and acetic acid (99:1) to obtain a concentration of 1 mg/mL.[1]

-

Working Standard Solution (Method 1): Dilute the stock standard solution with the mobile phase to achieve a final concentration within the expected linear range.

-

Stock Standard Solution (Method 2): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a mixture of acetonitrile and water (9:1) to obtain a concentration of 100 µg/mL.

-

Working Standard Solution (Method 2): To a 10 mL volumetric flask, add a suitable aliquot of the stock standard solution and a fixed concentration of the internal standard (methyl p-hydroxybenzoate), and dilute to volume with the mobile phase.

Sample Preparation (Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer to a suitable volumetric flask.

-

Add a volume of the solvent (methanol:acetic acid for Method 1, or acetonitrile:water for Method 2) to about 70% of the flask volume.

-

Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and dilute to volume with the same solvent.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

-

If necessary, dilute the filtered solution with the mobile phase to the desired concentration. For Method 2, add the internal standard before the final dilution.

Method Validation Summary

The described methods should be validated according to ICH guidelines. The following is a summary of typical validation parameters.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) > 0.999[1] |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Intra-day and Inter-day RSD < 2.0% |

| Limit of Detection (LOD) | Approximately 40 ng for Method 1[1] |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio > 10 |

| Specificity | No interference from placebo and known impurities at the retention time of this compound. |

| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., pH, mobile phase composition, flow rate). |

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Method 1 (Typical Values) | Method 2 (Typical Values) | Acceptance Criteria |

| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 2.0 |

| Theoretical Plates (N) | > 2000 | > 2000 | N > 2000 |

| % RSD of Peak Area | < 1.0% | < 1.0% | RSD ≤ 2.0% |

Table 2: Linearity Data

| Concentration Range | Correlation Coefficient (r²) |

| Method 1 | > 0.999[1] |

| Method 2 | > 0.999 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound tablet analysis.

Method Development and Validation Logic

References

Application Note: High-Throughput Analysis of Trichlormethiazide in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Trichlormethiazide in biological matrices, such as human urine and plasma, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol described herein provides a comprehensive workflow, from sample preparation using solid-phase extraction (SPE) to the optimization of LC-MS/MS parameters for selective and accurate detection. This method is suitable for a range of applications, including pharmacokinetic studies, clinical monitoring, and anti-doping analysis. The presented methodologies are based on established techniques for the analysis of thiazide diuretics, ensuring reliability and reproducibility.

Introduction

This compound is a thiazide diuretic commonly prescribed for the treatment of hypertension and edema.[1] Accurate measurement of this compound concentrations in biological fluids is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. Liquid chromatography-tandem mass spectrometry has become the gold standard for bioanalytical testing due to its high sensitivity, specificity, and throughput.[2][3] This document provides a detailed protocol for the extraction and quantification of this compound, enabling researchers to implement this method in their laboratories.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below. The process begins with sample collection and pretreatment, followed by solid-phase extraction to isolate the analyte from the complex biological matrix. The purified extract is then subjected to LC-MS/MS analysis for separation and detection.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for removing matrix interferences and concentrating the analyte of interest.[4]

Materials:

-

SPE Cartridges (e.g., Oasis HLB)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic Acid

-

Ammonium Formate

-

Ultrapure Water

-

Internal Standard (IS) Solution (e.g., a stable isotope-labeled this compound or a structurally similar diuretic)

-

Vortex Mixer

-

Centrifuge

-

Nitrogen Evaporator

Protocol:

-

Sample Pre-treatment:

-

Thaw frozen urine or plasma samples at room temperature.

-

To 1.0 mL of the sample, add a known amount of the internal standard solution.

-

Vortex for 30 seconds.

-

For plasma samples, protein precipitation may be necessary. Add 2.0 mL of acetonitrile, vortex, and centrifuge at high speed for 10 minutes. Use the supernatant for the next step. For urine samples, adjust the pH to approximately 7 with a phosphate buffer.[5]

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic interferences.

-

-

Elution:

-

Elute this compound and the internal standard from the cartridge with 2 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

HPLC or UHPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.

-

Mobile Phase A: 0.1% Formic acid in water.[6]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to elute this compound, and then re-equilibrate the column. For example:

-

0-1 min: 10% B

-

1-5 min: 10% to 90% B

-

5-6 min: 90% B

-

6-6.5 min: 90% to 10% B

-

6.5-8 min: 10% B

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for thiazide diuretics.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters:

-

Capillary Voltage: Optimized for the specific instrument, typically in the range of 3-4 kV.

-

Source Temperature: e.g., 150°C

-

Desolvation Temperature: e.g., 400°C

-

Gas Flows: Optimized for the instrument.

-

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution into the mass spectrometer.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of this compound using LC-MS/MS. These values should be experimentally determined during method validation.

| Parameter | This compound | Reference |

| Limit of Detection (LOD) | 384 ng/mL (in equine urine) | [7][8] |

| 125 ng/mL (in human urine) | [2] | |

| Limit of Quantitation (LOQ) | To be determined experimentally | |

| Linearity Range | To be determined experimentally | |

| Recovery | To be determined experimentally | |

| Precision (%RSD) | To be determined experimentally | |

| Accuracy (%Bias) | To be determined experimentally |

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of the analytical method validation process, a crucial aspect for ensuring reliable and accurate results in drug analysis.

Conclusion

The LC-MS/MS method outlined in this application note provides a highly selective and sensitive approach for the determination of this compound in biological samples. The detailed protocols for sample preparation and instrumental analysis, combined with the guidelines for method validation, offer a comprehensive resource for researchers in the fields of pharmacology, clinical chemistry, and drug development. The successful implementation of this method will facilitate accurate and reliable quantification of this compound, contributing to a better understanding of its clinical and pharmacological properties.

References

- 1. This compound | C8H8Cl3N3O4S2 | CID 5560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. KoreaMed Synapse [synapse.koreamed.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. dshs-koeln.de [dshs-koeln.de]

- 6. biotage.com [biotage.com]

- 7. Detection of thiazide-based diuretics in equine urine by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies of Trichlormethiazide in Animal Models

For Researchers, Scientists, and Drug Development Professionals